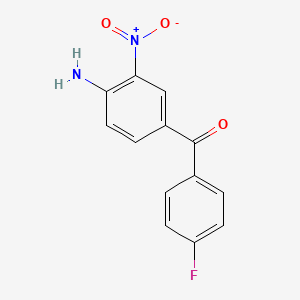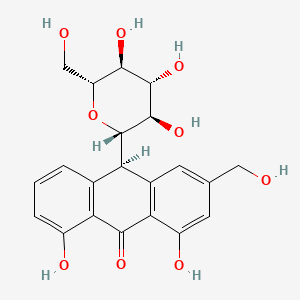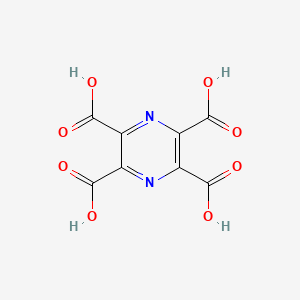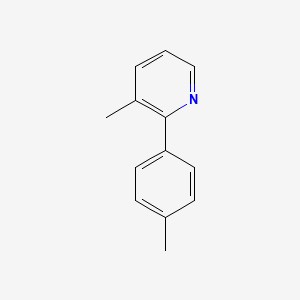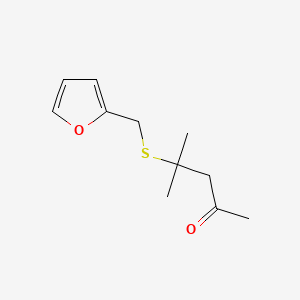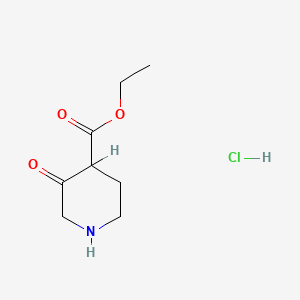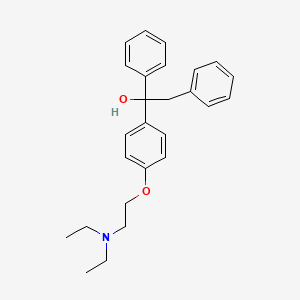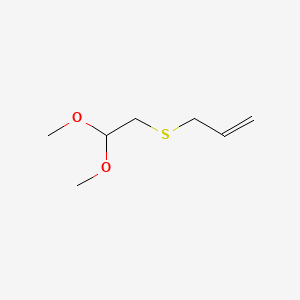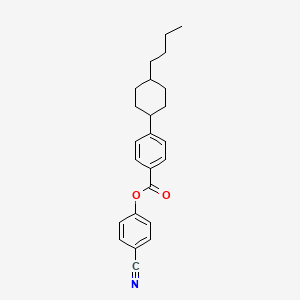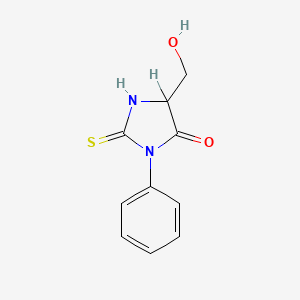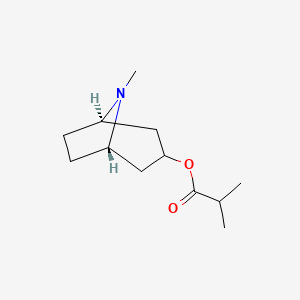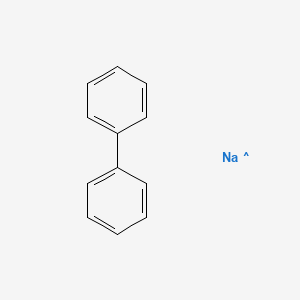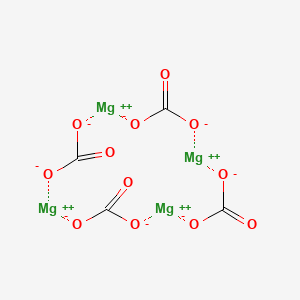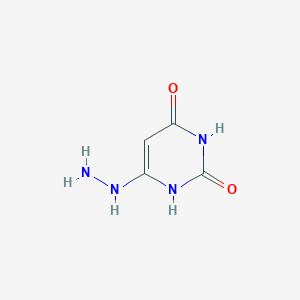
6-Hydrazinylpyrimidine-2,4(1H,3H)-dione
説明
6-Hydrazinylpyrimidine-2,4(1H,3H)-dione, also known as Allopurinol, is a xanthine oxidase inhibitor that is widely used in the treatment of gout and hyperuricemia. It is a synthetic analogue of hypoxanthine, which is a natural substrate of xanthine oxidase. The drug acts by inhibiting the enzyme xanthine oxidase, which is responsible for the conversion of hypoxanthine to xanthine and uric acid. Inhibition of xanthine oxidase leads to a decrease in the production of uric acid, which is the primary cause of gout and hyperuricemia.
科学的研究の応用
Synthesis and Structural Analysis
6-Hydrazinylpyrimidine-2,4(1H,3H)-dione and its derivatives have been extensively studied for their potential in synthesizing various compounds. For instance, a study focused on the synthesis of 5-diethylaminomethyl-6-methylpyrimidine-2,4-dihydroxyl-dione via reaction with diethylamine and formaldehyde, demonstrating its structural versatility (C. Dong, 2010). Another research outlined the synthesis of derivatives through a three-component reaction in aqueous media, showcasing the compound's adaptability in different solvents (D. Shi, Jingwen Shi, Shaofeng Rong, 2010).
Anti-inflammatory and Biological Activities
Several studies have explored the anti-inflammatory properties of derivatives of 6-Hydrazinylpyrimidine-2,4(1H,3H)-dione. For instance, the anti-inflammatory activity of 5-diethylaminomethyl-6-methyl-2,4-dihydroxypyrimidine was evaluated using the mouse ear swelling test, indicating potential therapeutic applications (Shang Lin-lin, C. Dong, 2010). Additionally, the impact of pyrimidine-2,4(1H,3H)-dione derivatives on free radical oxidation in blood and bone marrow has been studied, revealing their potential in oxidative stress-related therapies (S. Meshcheryakova et al., 2022).
Pharmacological Potential
The compound has been investigated for its pharmacological applications. For example, studies have synthesized and tested pyrimidine derivatives for their hypotensive activity, indicating a potential for cardiovascular disease treatments (V. Kataev et al., 2014). Furthermore, derivatives of 6-Hydrazinylpyrimidine-2,4(1H,3H)-dione have been explored for their anti-Hepatitis B virus activity, showing the compound's relevance in antiviral research (W. El‐Sayed et al., 2009).
Chemical Transformation and Crystallography
The compound also plays a role in chemical transformations and crystallography. Research has been conducted on the transformation of its derivatives into other heterocyclic compounds, indicating its utility in complex chemical syntheses (Harjit Singh et al., 1992). Additionally, crystal structures involving derivatives of 6-Hydrazinylpyrimidine-2,4(1H,3H)-dione have been elucidated, contributing to our understanding of its structural properties (A. Kirfel et al., 1997).
特性
IUPAC Name |
6-hydrazinyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O2/c5-8-2-1-3(9)7-4(10)6-2/h1H,5H2,(H3,6,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHNIRIANAAPGDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)NC1=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10403402 | |
| Record name | 6-Hydrazinylpyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10403402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydrazinylpyrimidine-2,4(1H,3H)-dione | |
CAS RN |
893631-08-8 | |
| Record name | 6-Hydrazinylpyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10403402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



